

# JNJ-64619178: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Onametostat |           |
| Cat. No.:            | B608242     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

JNJ-64619178 (**Onametostat**) is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Dysregulation of PRMT5 is implicated in various cancers, making it an attractive therapeutic target.[4][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of JNJ-64619178, presenting key data in a structured format and detailing experimental methodologies.

## **Discovery**

JNJ-64619178 was identified from a focused library of adenosine derivative compounds.[1] The discovery process involved structure-activity relationship (SAR) iterations and pharmacochemical optimizations, starting from a 5' spiro bisamine lead compound.[1] This effort led to the identification of JNJ-64619178 as a highly potent and selective inhibitor of the PRMT5/MEP50 complex.[1]

#### **Mechanism of Action**

JNJ-64619178 exhibits a unique mechanism of inhibition characterized by slow off-rate kinetics, leading to a prolonged, pseudo-irreversible inhibition of PRMT5.[2][7] It functions by occupying both the S-adenosylmethionine (SAM) cofactor and the protein substrate binding



pockets of the PRMT5/MEP50 complex.[2][4][8] This traps the complex in a catalytically inactive state, preventing the symmetric dimethylation of arginine residues on histone and non-histone protein substrates.[3][7] The inhibition of PRMT5's methyltransferase activity modulates the expression of genes involved in cellular processes like proliferation and splicing, ultimately leading to antitumor effects.[3][4]

### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of JNJ-64619178 on the PRMT5 signaling pathway.



# Preclinical Characterization Potency and Selectivity

JNJ-64619178 is a highly potent inhibitor of the PRMT5/MEP50 complex. Its selectivity was assessed against a panel of 37 human arginine and lysine methyltransferases. At a concentration of 10  $\mu$ mol/L, JNJ-64619178 inhibited the PRMT5/MEP50 complex by over 80%, while showing minimal to no inhibition (<15%) of other closely related arginine methyltransferases like PRMT1 and PRMT7, and no significant inhibition of lysine methyltransferases.[1]

| Parameter        | Value   | Reference |
|------------------|---------|-----------|
| PRMT5/MEP50 IC50 | 0.14 nM | [9]       |

#### In Vitro and In Vivo Activity

JNJ-64619178 demonstrated potent antiproliferative activity in a broad range of cancer cell lines, including those from lung, breast, pancreatic, and hematological malignancies.[1][4] In primary acute myelogenous leukemia (AML) samples, sensitivity to JNJ-64619178 correlated with the presence of splicing factor mutations.[4][5] In vivo studies using tumor xenograft models showed that oral administration of JNJ-64619178 resulted in significant tumor growth inhibition and regression.[4][7]

#### **Pharmacokinetics**

Pharmacokinetic studies in mice revealed low clearance and moderate oral bioavailability.[1][4]

| Parameter                        | Value         | Dose           | Reference |
|----------------------------------|---------------|----------------|-----------|
| Clearance                        | 6.6 mL/min/kg | 2.5 mg/kg (IV) | [1][4]    |
| Absolute Oral<br>Bioavailability | 36%           | 10 mg/kg (PO)  | [1][4]    |

## **Clinical Development**



JNJ-64619178 has been evaluated in a first-in-human, Phase 1, open-label, multicenter study in patients with advanced solid tumors, non-Hodgkin's lymphoma (NHL), and lower-risk myelodysplastic syndromes (MDS).[2][10][11]

## **Clinical Trial Design**

The Phase 1 study (NCT03573310) was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10][11][12] Patients received escalating doses of JNJ-64619178 orally according to two different schedules.[2][13]

#### **Experimental Workflow: Phase 1 Clinical Trial**



Click to download full resolution via product page

Caption: Workflow of the first-in-human Phase 1 clinical trial of JNJ-64619178.

### **Clinical Efficacy and Safety**

In the Phase 1 trial involving 90 patients, JNJ-64619178 demonstrated manageable dose-dependent toxicity, with thrombocytopenia being the only dose-limiting toxicity.[2] The study showed preliminary evidence of antitumor activity.[2][6]



| Patient Population                          | Objective Response<br>Rate (ORR) | Median Progression-<br>Free Survival (PFS) | Reference |
|---------------------------------------------|----------------------------------|--------------------------------------------|-----------|
| All evaluable patients (n=90)               | 5.6%                             | -                                          | [2][6]    |
| Adenoid Cystic<br>Carcinoma (ACC)<br>(n=26) | 11.5%                            | 19.1 months                                | [2][6]    |

Based on the safety, clinical activity, pharmacokinetic, and pharmacodynamic findings, two provisional recommended phase 2 doses were selected: 1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily.[2]

In patients with lower-risk MDS, a tolerable dose was identified, but no significant clinical benefit was observed.[14]

# **Experimental Protocols**In Vitro Methyltransferase Assay

- Objective: To determine the inhibitory activity of JNJ-64619178 against the PRMT5/MEP50 complex.
- Methodology: The assay was performed in a reaction mixture containing 10 μmol/L SAM, 1 μmol/L histone H2A (as substrate), and 0.156 nmol/L of the PRMT5/MEP50 enzyme.[8] JNJ-64619178 was added at various concentrations. The production of S-Adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, was monitored over time to determine the rate of reaction and calculate the IC50 value.[8]

### **Cellular Target Engagement Assay**

- Objective: To measure the inhibition of PRMT5 activity in cells.
- Methodology: Cancer cell lines were treated with varying concentrations of JNJ-64619178.
   Cellular lysates were then prepared and analyzed by Western blot to detect the levels of symmetric dimethylarginine on SmD1 and SmD3 proteins (SmD1/3-Me2), which are known



substrates of PRMT5.[4] A reduction in SmD1/3-Me2 levels indicates target engagement and inhibition of PRMT5.[4]

## **Cell Proliferation Assay**

- Objective: To assess the antiproliferative effect of JNJ-64619178 on cancer cell lines.
- Methodology: A large panel of cancer cell lines from various histological origins were seeded
  in multi-well plates and treated with a range of JNJ-64619178 concentrations. Cell viability
  was measured after a defined incubation period (e.g., 72 hours) using a standard method
  such as CellTiter-Glo to determine the concentration that inhibits 50% of cell growth (GI50).
  [15]

#### In Vivo Tumor Xenograft Studies

- Objective: To evaluate the antitumor efficacy of JNJ-64619178 in a living organism.
- Methodology: Human cancer cell lines were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. JNJ-64619178 was administered orally at defined doses and schedules (e.g., once-daily or intermittent).[4] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

#### Conclusion

JNJ-64619178 is a novel, potent, and selective PRMT5 inhibitor with a distinct pseudo-irreversible mechanism of action.[2][7] It has demonstrated significant preclinical antitumor activity and has shown manageable safety and preliminary efficacy in early-phase clinical trials, particularly in patients with adenoid cystic carcinoma.[2][6] Further clinical development is warranted to fully elucidate the therapeutic potential of JNJ-64619178 in various malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Facebook [cancer.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [JNJ-64619178: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608242#jnj-64619178-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com